2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both quinazoline and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the quinazoline moiety: This can be achieved by reacting 4,6-dimethyl-2-aminobenzonitrile with appropriate reagents to form the quinazoline ring.
Formation of the pyrimidine moiety: This involves the reaction of 4-fluoroaniline with suitable reagents to form the pyrimidine ring.
Coupling of the two moieties: The final step involves coupling the quinazoline and pyrimidine moieties under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a building block in the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Gefitinib: A quinazoline-based compound used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer agent.
Pemetrexed: A pyrimidine-based compound used in cancer therapy.
The uniqueness of this compound lies in its specific combination of quinazoline and pyrimidine moieties, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H16FN5O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H16FN5O/c1-11-3-8-16-15(9-11)12(2)22-19(23-16)26-20-24-17(10-18(27)25-20)13-4-6-14(21)7-5-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
TTYDMTOKMQAQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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